REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:12][S:13](Cl)(=[O:15])=[O:14]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:13]([CH3:12])(=[O:15])=[O:14])=[CH:4][CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
272 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated on a steam bath for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solution thus formed
|
Type
|
EXTRACTION
|
Details
|
the produce was extracted with 400 ml of methylene chloride
|
Type
|
DISTILLATION
|
Details
|
Methylene chloride was distilled off from the
|
Type
|
EXTRACTION
|
Details
|
extract under reduced pressure
|
Type
|
CUSTOM
|
Details
|
To the residue thus formed
|
Type
|
FILTRATION
|
Details
|
crystals thus deposited were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |